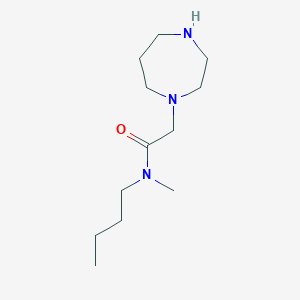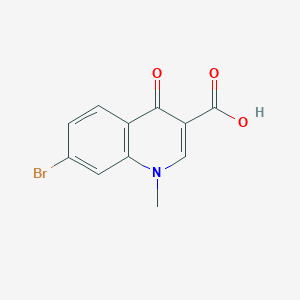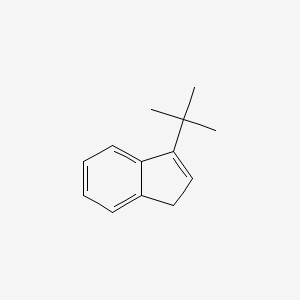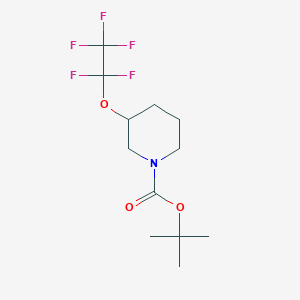
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- is a compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms.
Métodos De Preparación
The synthesis of 1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of N-substituted piperazines with β-diketones or β-ketoesters in the presence of ethylenediamine and silica sulphuric acid . This reaction typically yields the desired diazepine compound in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate neurotransmitter receptors, resulting in neurological effects .
Comparación Con Compuestos Similares
1H-1,4-Diazepine-1-acetamide, N-butylhexahydro-N-methyl- can be compared with other similar compounds, such as:
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
These compounds share the diazepine core structure but differ in their substituents and specific biological activities.
Propiedades
Número CAS |
87055-47-8 |
|---|---|
Fórmula molecular |
C12H25N3O |
Peso molecular |
227.35 g/mol |
Nombre IUPAC |
N-butyl-2-(1,4-diazepan-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-4-8-14(2)12(16)11-15-9-5-6-13-7-10-15/h13H,3-11H2,1-2H3 |
Clave InChI |
FVIIHFOOZPLPPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C(=O)CN1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B12116450.png)



![Acetonitrile, 2-[(3-methoxyphenyl)amino]-](/img/structure/B12116485.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)


![Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester](/img/structure/B12116512.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
